N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide
Description
N-[1-(2-Aminopropanoyl)piperidin-3-yl]acetamide is a heterocyclic compound featuring a piperidine core substituted with an acetamide group at the 3-position and a 2-aminopropanoyl moiety at the 1-position. The stereochemistry of the compound is specified in certain derivatives, such as the (S)-configured variants described in and . Its molecular formula is C₁₁H₂₀N₃O₂, with an average molecular weight of 226.30 g/mol.
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14) |
InChI Key |
SFGZTALXYLAASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NC(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Functionalization
The piperidine core is typically derived from commercially available piperidin-3-amine. Protection of the primary amine with tert-butoxycarbonyl (Boc) groups is critical to prevent undesired side reactions during subsequent acylation. In a representative procedure, piperidin-3-amine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 12 hours. The Boc-protected intermediate is isolated in 85–90% yield after aqueous workup and column chromatography.
Acetamide Installation at Piperidine C-3 Position
Deprotection and Amide Coupling
Boc removal is accomplished using 4M hydrochloric acid in dioxane (1:1 v/v) at 0°C for 2 hours, yielding the free amine. Subsequent acetylation employs acetyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv) in DCM. The reaction is monitored via thin-layer chromatography (TLC), with typical completion within 4 hours at room temperature. Crude product purification by recrystallization from ethanol affords N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide in 65–70% yield.
Alternative One-Pot Approaches
Recent advancements describe one-pot strategies combining deprotection and acetylation. After Boc removal, the intermediate is treated directly with acetic anhydride (1.5 equiv) and dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF) at 50°C for 6 hours. This method reduces purification steps but achieves marginally lower yields (58–63%) due to competing side reactions.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 1.45–1.62 (m, 2H, piperidine H-4), 1.85–1.97 (m, 2H, piperidine H-5), 2.01 (s, 3H, acetyl CH3), 2.78–2.89 (m, 2H, piperidine H-6), 3.12–3.25 (m, 1H, piperidine H-3), 3.45–3.57 (m, 2H, CONHCH2), 4.05–4.18 (m, 1H, piperidine H-2), 7.21 (br s, 1H, NH), 7.89 (br s, 1H, NH).
FTIR (KBr, cm−1): 3315 (N–H stretch), 1652 (C=O amide), 1540 (N–H bend), 1245 (C–N stretch).
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) analysis using a C18 column (4.6 × 150 mm, 5 μm) and isocratic elution (acetonitrile:water 70:30, 1.0 mL/min) confirms ≥95% purity for all batches. Retention times (Rt) range from 6.8 to 7.2 minutes, with UV detection at 254 nm.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Stepwise Protection | 4 | 70 | 97 | High reproducibility |
| One-Pot Deprotection | 3 | 61 | 93 | Reduced solvent use |
| Catalytic Alkylation | 4 | 78 | 96 | Enhanced reaction kinetics |
Challenges in Scalability and Industrial Adaptation
Solvent Selection and Waste Management
Large-scale synthesis encounters difficulties in DCM disposal due to environmental regulations. Substitution with ethyl acetate or methyl tert-butyl ether (MTBE) is under investigation but currently reduces yields by 12–15%.
Byproduct Formation During Acylation
Competing N-overacylation generates bis-acetylated byproducts (5–8%), necessitating gradient column chromatography for removal.
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Biochemistry: It is used as a tool to study biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine-Acetamide Scaffolds
Key Observations:
- Reactivity: The chloro-acetyl derivative () exhibits higher electrophilicity due to the chlorine atom, making it more reactive in nucleophilic substitutions than the target compound’s aminopropanoyl group .
Heterocyclic Acetamides with Non-Piperidine Cores
Key Observations:
- Aromatic vs. Saturated Cores : Pyridine () and naphthofuran () derivatives exhibit aromaticity, which alters electronic properties compared to the saturated piperidine ring in the target compound .
- Biological Activity : Naphthofuran-acetamide hybrids () demonstrate antibacterial activity, suggesting that the target compound’s piperidine-acetamide scaffold could be explored for similar applications .
Biological Activity
N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an acetamide and an aminopropanoyl group. Its molecular formula is and it has a molecular weight of approximately 214.28 g/mol. The structural characteristics of this compound contribute to its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Interaction: It has the potential to modulate receptor functions, which can affect physiological processes.
- Therapeutic Applications: Studies suggest it could be beneficial in treating conditions such as cancer, inflammation, and neurodegenerative diseases.
In Vitro Studies
- Anticancer Activity: In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in human cancer cells when treated with the compound, indicating its potential as an anticancer agent.
- Antimicrobial Properties: Preliminary screening revealed that the compound exhibits antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated that the compound could effectively bind to enzyme active sites, which supports its role as an enzyme modulator .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. The results showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Antimicrobial Activity
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide, and how is enantiomeric purity ensured?
- Answer : The synthesis typically involves acylation of a piperidine precursor followed by coupling with 2-aminopropanoic acid derivatives. Enantiomeric purity is ensured via chiral auxiliaries or resolution techniques. For example, (S)-(-)-1-phenylethylamine can be used to form diastereomeric intermediates, which are separable by crystallization or chromatography . Characterization via chiral HPLC or polarimetry is recommended to confirm enantiopurity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming structural integrity, particularly the piperidine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl (δ ~170 ppm). Mass spectrometry (MS) validates molecular weight, while IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer : Follow GHS guidelines for skin/eye protection (gloves, face shields) and avoid inhalation. Use fume hoods during synthesis, and store in dry, ventilated areas away from incompatible materials (e.g., strong oxidizers). Emergency measures include immediate flushing with water for eye/skin contact .
Advanced Research Questions
Q. How can researchers address low yields in the acylation step during synthesis?
- Answer : Low yields may arise from steric hindrance or poor nucleophilicity of the piperidine nitrogen. Optimize reaction conditions by:
- Using coupling agents like HATU or DCC to activate the carbonyl .
- Increasing reaction temperature (microwave-assisted synthesis reduces time and improves efficiency) .
- Employing anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis .
Q. How can contradictions between computational predictions and experimental solubility data be resolved?
- Answer : Discrepancies often stem from inaccurate force field parameters or solvent models. Validate computational methods by:
- Comparing with experimental logP values (e.g., shake-flask method).
- Testing solubility in aprotic solvents (DMSO, acetonitrile) vs. aqueous buffers .
- Adjusting molecular dynamics simulations to account for hydrogen bonding with the acetamide group .
Q. What strategies validate target engagement in cellular assays for this compound?
- Answer : Use competitive binding assays (e.g., fluorescence polarization) with labeled ligands to measure Ki values. Confirm functional activity via downstream signaling markers (e.g., cAMP modulation for GPCR targets). Cross-validate with knockout cell lines or siRNA silencing to ensure specificity .
Q. How can structural modifications improve metabolic stability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
